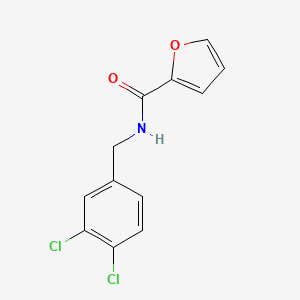
4-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine, also known as CDMT, is a thiazole compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Mecanismo De Acción
The mechanism of action of 4-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine is not yet fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in cell proliferation and survival. In addition, 4-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine has been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects
4-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer properties, 4-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine has been found to exhibit anti-inflammatory and antioxidant properties. Studies have also suggested that 4-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine in lab experiments is its high potency and selectivity. 4-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine has been found to exhibit cytotoxic effects on cancer cells at low concentrations, while having minimal effects on normal cells. However, one of the limitations of using 4-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 4-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine. One area of interest is the development of more efficient synthesis methods that can produce higher yields of 4-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine. Another area of research is the investigation of the potential use of 4-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine in combination with other anticancer agents, such as chemotherapy drugs. In addition, further studies are needed to fully understand the mechanism of action of 4-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine and its potential applications in the treatment of neurodegenerative diseases.
Métodos De Síntesis
4-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine can be synthesized using a variety of methods, including the reaction of 4-chlorophenyl isothiocyanate with 2,4-dimethoxyaniline in the presence of a base such as sodium hydride. Another method involves the reaction of 4-chlorophenyl isothiocyanate with 2,4-dimethoxyphenylamine in the presence of triethylamine. These methods have been found to be effective in producing high yields of 4-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine.
Aplicaciones Científicas De Investigación
4-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 4-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine as a potential anticancer agent. Studies have shown that 4-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine exhibits cytotoxic effects on a range of cancer cell lines, including breast cancer, lung cancer, and melanoma. In addition, 4-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-21-13-7-8-14(16(9-13)22-2)19-17-20-15(10-23-17)11-3-5-12(18)6-4-11/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFIJTPOXUMKPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5797690.png)
![4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5797694.png)







![methyl (2-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B5797748.png)
![N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5797749.png)
![5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5797752.png)